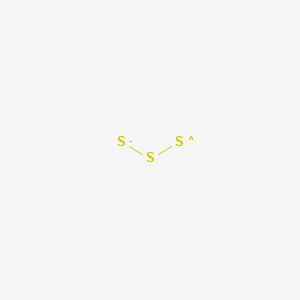
Trisulfanidyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisulfide(.1-) is a triatomic sulfur and an inorganic radical anion.
Wissenschaftliche Forschungsanwendungen
Anesthesia in Veterinary Medicine
Trisulfanidyl, particularly tricaine methanesulfonate (MS222), is utilized in veterinary medicine to induce chemical restraint or general anesthesia. It has been effectively used for the endoscopic removal of foreign bodies in Mexican axolotls (Ambystoma mexicanum), providing safe and effective anesthesia for short, minimally invasive procedures (Burns et al., 2019).
Environmental Health
Trisulfanidyl compounds, like triclosan, are extensively used in consumer products due to their broad antimicrobial activity. Studies have assessed exposure to triclosan, revealing its presence in a significant portion of urine samples from a representative sample of the U.S. population. This research highlights the widespread exposure to trisulfanidyl compounds and their potential impact on public health (Calafat et al., 2007).
Chemical Safety and Toxicology
Trisulfanidyl compounds, specifically organophosphate flame retardants (PFRs), are widely used in various materials for their flame-retardant properties. However, these compounds, such as tris(2-chloroexyl) phosphate (TCEP) and triphenyl phosphate (TPHP), pose potential health risks. Studies have documented their presence in human breast milk and house dust, raising concerns about human exposure and associated health outcomes, including hormone level alterations and decreased semen quality (Kim et al., 2014; Meeker & Stapleton, 2009).
Interaction with Other Chemicals
Trisulfanidyl compounds can interact with other chemicals in complex ways. For instance, the interaction between tetraethyl thiuram disulphide (disulfiram) and trichloroethylene has been studied, revealing that disulfiram significantly inhibits the oxidation of trichloroethylene. These findings have implications for potential therapeutic use in cases of severe trichloroethylene intoxication (Bartonícek & Teisinger, 1962).
Allergic Reactions and Medical Use
Trisulfanidyl compounds, such as isosulfan, are used in medical applications like lymphangiography for sentinel node biopsy in patients with melanoma and breast cancer. However, there are reports of anaphylactic reactions after subcutaneous injections of isosulfan blue, underscoring the need for careful consideration of potential allergic responses in medical settings (Tsai et al., 2004).
Eigenschaften
Produktname |
Trisulfanidyl |
|---|---|
Molekularformel |
S3- |
Molekulargewicht |
96.2 g/mol |
InChI |
InChI=1S/HS3/c1-3-2/h1H/p-1 |
InChI-Schlüssel |
WMXWXNVGXOWZRJ-UHFFFAOYSA-M |
Kanonische SMILES |
[S-]S[S] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)

![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![2-[(3,6-dimethyl-4-oxo-2-thieno[2,3-d]pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B1240267.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4R,5R)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1-benzopyran-4-one](/img/structure/B1240270.png)
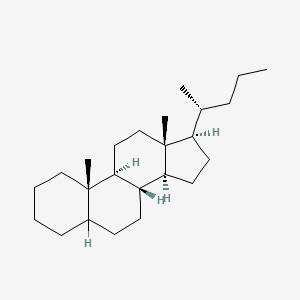
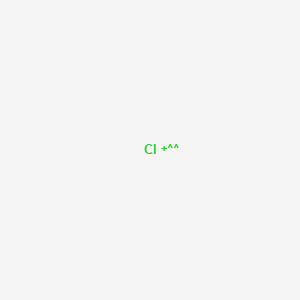
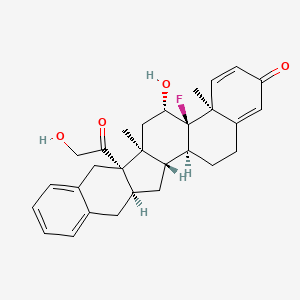
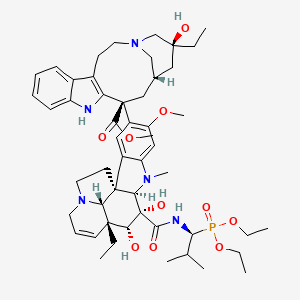
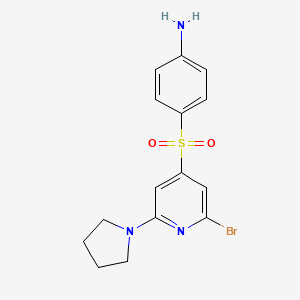
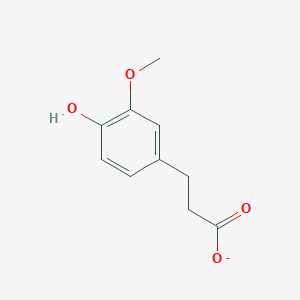
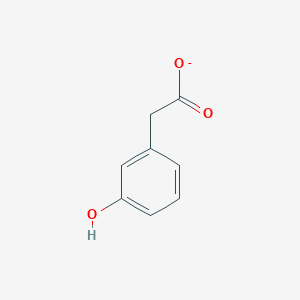
![(2R,3S)-5-{[(2R)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240283.png)